Cas no 1864015-32-6 (4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)

4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride 化学的及び物理的性質
名前と識別子
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- Pyrimidine, 4,6-dimethyl-2-[[2-(4-piperidinyl)ethyl]thio]-, hydrochloride (1:1)
- 4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride
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- MDL: MFCD26793297
- インチ: 1S/C13H21N3S.ClH/c1-10-9-11(2)16-13(15-10)17-8-5-12-3-6-14-7-4-12;/h9,12,14H,3-8H2,1-2H3;1H
- InChIKey: USPNEISVUNHNPI-UHFFFAOYSA-N
- SMILES: S(C1=NC(C)=CC(C)=N1)CCC1CCNCC1.Cl
4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241606-0.25g |
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864015-32-6 | 95% | 0.25g |
$459.0 | 2024-06-19 | |
Enamine | EN300-241606-2.5g |
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864015-32-6 | 95% | 2.5g |
$978.0 | 2024-06-19 | |
Enamine | EN300-241606-1g |
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864015-32-6 | 1g |
$499.0 | 2023-09-15 | ||
Enamine | EN300-241606-1.0g |
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864015-32-6 | 95% | 1.0g |
$499.0 | 2024-06-19 | |
Enamine | EN300-241606-10.0g |
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864015-32-6 | 95% | 10.0g |
$2146.0 | 2024-06-19 | |
Enamine | EN300-241606-0.5g |
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864015-32-6 | 95% | 0.5g |
$479.0 | 2024-06-19 | |
Enamine | EN300-241606-0.05g |
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864015-32-6 | 95% | 0.05g |
$419.0 | 2024-06-19 | |
Enamine | EN300-241606-0.1g |
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864015-32-6 | 95% | 0.1g |
$439.0 | 2024-06-19 | |
Enamine | EN300-241606-5.0g |
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864015-32-6 | 95% | 5.0g |
$1448.0 | 2024-06-19 | |
Enamine | EN300-241606-5g |
4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864015-32-6 | 5g |
$1448.0 | 2023-09-15 |
4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochlorideに関する追加情報
Research Brief on 4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride (CAS: 1864015-32-6)
The compound 4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride (CAS: 1864015-32-6) has recently gained attention in chemical biology and medicinal chemistry research due to its potential as a versatile scaffold for drug discovery. This pyrimidine derivative features a unique structural combination of a dimethylpyrimidine core with a piperidine-ethylsulfanyl side chain, making it particularly interesting for targeting various biological pathways.
Recent studies have focused on the synthesis and characterization of this compound, with particular emphasis on its physicochemical properties and potential biological activities. The hydrochloride salt form (1864015-32-6) demonstrates improved solubility compared to the free base, which is crucial for pharmacological applications. Researchers have employed advanced analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography to fully characterize this molecule.
In pharmacological investigations, this compound has shown promising activity as a kinase inhibitor scaffold. Preliminary screening against a panel of protein kinases revealed moderate inhibitory activity against several clinically relevant targets, suggesting its potential utility in developing new therapeutic agents for cancer and inflammatory diseases. The piperidine moiety appears to play a critical role in target binding, while the pyrimidine core contributes to the overall stability of the molecule.
Structure-activity relationship (SAR) studies have been conducted to explore modifications of this scaffold. Researchers have systematically varied substituents on both the pyrimidine ring and the piperidine moiety to optimize binding affinity and selectivity. These efforts have led to the identification of several analogs with improved pharmacological profiles, some of which are currently undergoing preclinical evaluation.
The compound's mechanism of action appears to involve competitive inhibition at ATP-binding sites of target kinases, as demonstrated through biochemical assays and molecular docking studies. Recent crystallographic data has provided valuable insights into the binding mode of this scaffold, revealing key interactions with conserved residues in the kinase active site.
From a medicinal chemistry perspective, 4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride offers several advantages including good synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity. Current research directions include further optimization of this scaffold for specific therapeutic targets and investigation of its potential in combination therapies.
Future studies are expected to focus on in vivo evaluation of lead compounds derived from this scaffold, as well as exploration of its potential in other therapeutic areas beyond kinase inhibition. The compound's unique structural features continue to make it an attractive starting point for drug discovery programs in both academic and industrial settings.
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